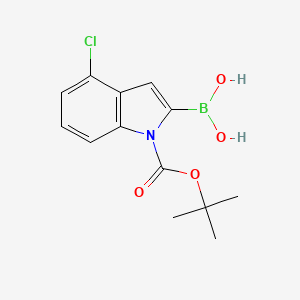

4-Chloro-N-(Boc)-indole-2-boronic acid

CAS No.: 475102-11-5

Cat. No.: VC2030448

Molecular Formula: C13H15BClNO4

Molecular Weight: 295.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 475102-11-5 |

|---|---|

| Molecular Formula | C13H15BClNO4 |

| Molecular Weight | 295.53 g/mol |

| IUPAC Name | [4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

| Standard InChI | InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

| Standard InChI Key | HUWASNXIUPJIJH-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O |

| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O |

Introduction

Chemical Identity and Structure

4-Chloro-N-(Boc)-indole-2-boronic acid is identified by CAS number 475102-11-5 and has the molecular formula C₁₃H₁₅BClNO₄ . With a molecular weight of 295.53 g/mol, this compound features several key structural elements that define its reactivity and applications .

The structure comprises:

-

An indole core (heterocyclic aromatic compound)

-

A chloro substituent at the 4-position of the indole ring

-

A boronic acid group (-B(OH)₂) at the 2-position

-

A tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen

This combination of functional groups creates a versatile building block for synthetic chemistry, where the boronic acid moiety serves as a reactive handle for carbon-carbon bond formation.

Alternative Names and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

Physical and Chemical Properties

The physical state of 4-Chloro-N-(Boc)-indole-2-boronic acid is typically described as a white to off-white powder . Although comprehensive spectroscopic data is limited in the available sources, the compound has the following established properties:

| Property | Value | Source |

|---|---|---|

| Physical State | White powder | |

| Molecular Weight | 295.53 g/mol | |

| Molecular Formula | C₁₃H₁₅BClNO₄ | |

| Purity (Commercial) | 95-99% |

The presence of the boronic acid group confers specific reactivity patterns that are valuable in synthetic organic chemistry, particularly in cross-coupling reactions. The Boc protecting group on the indole nitrogen is base-stable but acid-labile, providing selective protection during synthetic manipulations .

Applications in Research and Industry

4-Chloro-N-(Boc)-indole-2-boronic acid serves multiple purposes in chemical research and pharmaceutical development:

Pharmaceutical Development

As reported for similar indole-2-boronic acid derivatives, this compound serves as a key intermediate in the synthesis of various pharmaceuticals . Boronic acid-containing indoles have been utilized in developing:

Organic Synthesis Applications

The compound is particularly valuable in synthetic organic chemistry for several reasons:

-

Cross-coupling reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enabling the construction of complex molecular architectures

-

Heterocycle synthesis: Used to build complex heterocyclic structures through palladium-catalyzed reactions

-

Building block: Serves as a versatile intermediate for introducing the indole moiety into larger molecular frameworks

Example reactions documented in the literature include the coupling of N-Boc-indole-2-boronic acid derivatives with aryl halides under various conditions:

-

Using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in water/acetonitrile at 85°C

-

Using palladium catalysts with potassium phosphate in DMF/water at 60°C

Research in Chemical Biology

Indole boronic acids are utilized in chemical biology studies to explore biological systems and develop new therapeutic strategies . The specific chlorinated variant may offer unique electronic properties that influence binding interactions in biological contexts.

Product Specifications

Commercial products typically specify:

-

Product codes: Various catalog numbers assigned by suppliers (e.g., IN-DA00D7ZP from CymitQuimica, 08-1001 from INDOFINE)

-

Safety documentation: Most suppliers provide Safety Data Sheets (SDS) and Certificates of Analysis (COA) upon request

Related Compounds

4-Chloro-N-(Boc)-indole-2-boronic acid belongs to a family of related compounds that share similar structural features but contain different substitution patterns:

These structural analogs share similar reactivity patterns and synthetic applications, though the position and nature of the halogen substituent can influence their electronic properties and reactivity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume